Product packaging for 1-Boc-4-Cbz-piperazin-2-ol(Cat. No.:CAS No. 1228675-26-0)

1-Boc-4-Cbz-piperazin-2-ol

Cat. No.: B13670262
CAS No.: 1228675-26-0
M. Wt: 336.4 g/mol
InChI Key: NXCHHMKIGUDLBP-UHFFFAOYSA-N
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Description

Overview of N-Protected Piperazine (B1678402) Derivatives as Versatile Synthetic Intermediates

Nitrogen-containing heterocycles, such as piperazine, are fundamental structural motifs in a vast array of bioactive molecules and pharmaceutical drugs. digitellinc.com The piperazine ring, with its two nitrogen atoms, offers multiple points for substitution, making it a valuable scaffold in drug discovery and development. researchgate.net N-protected piperazine derivatives, in particular, have emerged as crucial synthetic intermediates. digitellinc.comnih.gov The use of protecting groups on the nitrogen atoms allows for controlled, stepwise reactions, preventing unwanted side reactions and enabling the selective functionalization of the piperazine core. numberanalytics.communi.cz

The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for one of the nitrogen atoms in piperazine, forming N-Boc-piperazine. chemicalbook.com This intermediate is widely used in the synthesis of various biologically active compounds, including those with potential applications in treating neurological disorders and as imaging agents for brain receptors. researchgate.netchemimpex.com The Boc group's stability under many reaction conditions and its straightforward removal under acidic conditions make it a highly practical choice for multi-step syntheses. masterorganicchemistry.com

The versatility of N-protected piperazine derivatives is further demonstrated by their use in creating diverse molecular architectures. They serve as key building blocks in the synthesis of N-aryl and N-alkyl piperazine derivatives, which are found in a number of approved drugs. mdpi.com Synthetic strategies such as Buchwald-Hartwig amination, Ullmann condensation, and nucleophilic aromatic substitution are frequently employed to couple N-protected piperazines with various aromatic and heterocyclic systems. mdpi.com

Common N-Protecting Groups for PiperazineAbbreviationCleavage Conditions
tert-ButyloxycarbonylBocAcidic (e.g., TFA) masterorganicchemistry.com
CarboxybenzylCbzHydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com
FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)

Strategic Importance of Orthogonally Protected Diamines in Complex Molecule Synthesis

In the synthesis of complex molecules containing multiple reactive functional groups, the concept of orthogonal protection is of paramount strategic importance. numberanalytics.comjocpr.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific and mutually exclusive conditions, allowing for the selective deprotection of one functional group in the presence of others. masterorganicchemistry.comjocpr.com This strategy provides chemists with precise control over the sequence of bond formation and functional group manipulation. acs.org

Diamines, which possess two nucleophilic nitrogen atoms, often require orthogonal protection to enable their differential functionalization. rsc.org The ability to selectively unmask one amine while the other remains protected is crucial for building intricate molecular frameworks, such as those found in peptides, natural products, and pharmaceuticals. jocpr.comacs.org For instance, in peptide synthesis, the use of orthogonal protecting groups like Boc and Cbz on different amino groups allows for the controlled elongation of the peptide chain. masterorganicchemistry.com

Specific Research Focus: 1-Boc-4-Cbz-piperazin-2-ol as a Chiral Building Block

Within the family of orthogonally protected piperazines, this compound stands out as a particularly valuable chiral building block. accelachem.comaksci.com This compound incorporates several key features that make it a highly versatile synthetic intermediate. Firstly, it possesses two orthogonal protecting groups: the acid-labile Boc group and the hydrogenolytically cleavable Cbz group. masterorganicchemistry.com This allows for the selective deprotection and subsequent functionalization of either the N1 or N4 nitrogen atom.

Secondly, the presence of a hydroxyl group at the C2 position introduces a chiral center and an additional point for chemical modification. This hydroxyl group can be further reacted or used to influence the stereochemical outcome of subsequent transformations. The chirality of this building block is of significant interest for the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. google.com

The combination of orthogonal protection and a chiral, functionalized core makes this compound a powerful tool for medicinal chemists and synthetic organic chemists. It provides a pre-functionalized, stereodefined scaffold that can be elaborated into a wide range of complex target molecules.

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₅ accelachem.com
Molecular Weight336.38 g/mol accelachem.com
Purity≥95% accelachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O5 B13670262 1-Boc-4-Cbz-piperazin-2-ol CAS No. 1228675-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228675-26-0

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)20)15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3

InChI Key

NXCHHMKIGUDLBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Boc 4 Cbz Piperazin 2 Ol

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For 1-Boc-4-Cbz-piperazin-2-ol, several logical disconnections can be proposed to identify key precursors.

The primary disconnections focus on the formation of the heterocyclic ring and the introduction of its functional groups.

C-N Bond Disconnections (Ring-Closing): The most common approach involves disconnecting two of the carbon-nitrogen bonds of the piperazine (B1678402) ring. This strategy, often used in heterocycle synthesis, leads to linear precursors.

Disconnection A (C6-N1 and C3-N4): A double disconnection across these bonds suggests an intermolecular approach, potentially from a two-carbon electrophile and a disubstituted ethylenediamine (B42938) derivative.

Disconnection B (C2-N1): Disconnecting the N1-C2 bond suggests an intramolecular cyclization. This leads to a linear diamino alcohol precursor where the nitrogen atoms are already appropriately protected. This is a highly convergent approach.

Functional Group Interconversion (FGI) Disconnection: An alternative strategy involves disconnecting the C2-O bond. ub.edulps.org This implies starting with a pre-formed 1-Boc-4-Cbz-piperazine and introducing the hydroxyl group at the C-2 position via an oxidation reaction.

These disconnections lead to the identification of several key synthetic precursors, as summarized in the table below.

Disconnection StrategyBond(s) DisconnectedKey Precursor(s) IdentifiedCorresponding Forward Reaction
Intramolecular CyclizationC2-N1N-(2-(Benzyloxycarbonyl)amino)ethyl)-N-(2-hydroxy-2-substituted) tert-butyl carbamate (B1207046)Intramolecular nucleophilic substitution/cyclization
Intermolecular CyclizationC6-N1 and C3-N4N-Boc-N'-Cbz-ethylenediamine and a 2-carbon dielectrophile (e.g., glyoxal, dihaloethane derivative)Intermolecular double alkylation or reductive amination
Functional Group InterconversionC2-O1-Boc-4-Cbz-piperazineα-Hydroxylation / Oxidation of the piperazine ring

Classical Synthetic Routes

Based on the retrosynthetic analysis, several classical synthetic routes can be devised to prepare this compound.

The formation of the piperazine ring is a cornerstone of many synthetic plans for piperazine-containing molecules. researchgate.netresearchgate.net These strategies typically involve the cyclization of carefully designed precursors.

This approach is one of the most direct methods for constructing the piperazin-2-ol core. The synthesis begins with a linear diamino alcohol derivative that already contains the necessary nitrogen protecting groups. The key step is an intramolecular cyclization to form the six-membered ring.

A plausible synthetic sequence would start from a protected ethanolamine (B43304) derivative. For instance, N-Cbz-ethanolamine can be activated at the hydroxyl group (e.g., conversion to a tosylate or mesylate) and subsequently reacted with N-Boc-ethanolamine under basic conditions. The resulting linear precursor, a protected diamino alcohol, can then undergo cyclization. The cyclization is typically achieved by converting the terminal hydroxyl group into a good leaving group (e.g., a halide or sulfonate ester) followed by base-mediated intramolecular nucleophilic substitution.

StepReactant(s)Reagent(s) / ConditionsProductPurpose
1N-Boc-ethanolamine1. (COCl)₂, DMSO, Et₃N (Swern Oxidation)2. N-Cbz-ethylenediamine, NaBH(OAc)₃ (Reductive Amination)Linear N¹,N²-diprotected diamineAssembly of the carbon-nitrogen backbone
2Resulting secondary amineBromoacetyl bromide, Base (e.g., K₂CO₃)α-Bromoacetamide intermediateIntroduction of the C2-C3 unit
3α-Bromoacetamide intermediateBase (e.g., NaH) in THF1-Boc-4-Cbz-piperazin-2-oneIntramolecular cyclization to form the piperazinone ring
41-Boc-4-Cbz-piperazin-2-oneReducing agent (e.g., NaBH₄, LiAlH₄)This compound Reduction of the ketone to the desired alcohol

Intermolecular strategies involve the reaction of two separate molecular fragments to form the piperazine ring. researchgate.net These are often referred to as annulation reactions. For the synthesis of this compound, this could involve the reaction of a differentially protected ethylenediamine with a synthon providing the C2 and C3 carbons.

A common method is the double alkylation of a diamine with a 1,2-dihaloethane derivative. However, for the substituted target, a more controlled approach is necessary. A palladium-catalyzed cyclization represents a modern and versatile method for constructing substituted piperazines. nih.gov This process can couple a diamine component with a propargyl unit to build the heterocyclic ring with high control over substitution patterns. nih.gov

Another intermolecular approach is the [5+1] annulation, which can form piperidine (B6355638) rings through an iridium-catalyzed cascade. nih.gov Adapting this logic to piperazines could involve reacting a diamine with a two-carbon fragment in a metal-catalyzed process to form the six-membered ring.

An alternative to building the ring from scratch is to start with a commercially available or easily synthesized piperazine derivative and introduce the required functional groups. lps.org

This strategy relies on the functionalization of a pre-formed 1-Boc-4-Cbz-piperazine. The introduction of a hydroxyl group at the C-2 position, adjacent to the Boc-protected nitrogen, is a key transformation. The tert-butoxycarbonyl (Boc) group is known to facilitate the deprotonation of the adjacent α-carbon, forming an intermediate that can be trapped by an electrophile.

The synthesis would proceed as follows:

Preparation of 1-Boc-4-Cbz-piperazine: This can be achieved by the sequential protection of piperazine. First, reacting piperazine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields 1-Boc-piperazine. chemicalbook.com Subsequent reaction with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions affords the fully protected 1-Boc-4-Cbz-piperazine.

α-Hydroxylation: The protected piperazine is then subjected to an α-oxidation reaction. This can be accomplished by deprotonation at C-2 with a strong base (e.g., sec-butyllithium) in the presence of a chelating agent like TMEDA, followed by quenching the resulting anion with an oxygen source. A common oxygen electrophile for this purpose is a peroxide or a sulfonyl oxaziridine, such as Davis oxaziridine. This introduces the hydroxyl group regioselectively at the C-2 position.

StepReactantReagent(s) / ConditionsProductPurpose
1PiperazineDi-tert-butyl dicarbonate (Boc₂O)1-Boc-piperazineMonoprotection of piperazine
21-Boc-piperazineBenzyl chloroformate (Cbz-Cl), Base (e.g., Et₃N)1-Boc-4-Cbz-piperazineSecond protection to yield the key intermediate
31-Boc-4-Cbz-piperazine1. s-BuLi, TMEDA2. MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide))This compound Regioselective α-hydroxylation

This functional group interconversion approach can be highly efficient, especially if the starting 1-Boc-4-Cbz-piperazine is readily accessible.

Functional Group Interconversions on Pre-formed Piperazine Rings

Orthogonal Protecting Group Strategies: Boc and Cbzmasterorganicchemistry.commasterorganicchemistry.com

Orthogonal protection is a strategy that employs multiple protecting groups within a single molecule, where each group can be removed by a specific set of chemical conditions without affecting the others. masterorganicchemistry.com This allows for the selective deprotection and subsequent reaction of one functional group while others remain shielded. lookchem.com In the context of this compound, the Boc and Cbz groups are ideal for the differential protection of the two piperazine nitrogens due to their distinct cleavage conditions. masterorganicchemistry.comlookchem.com

The Boc group is labile under acidic conditions, while the Cbz group is stable to acid but readily removed by catalytic hydrogenolysis. masterorganicchemistry.commasterorganicchemistry.comhighfine.com This difference in reactivity is the foundation of their orthogonality, enabling chemists to unmask either nitrogen atom selectively at different stages of a synthetic sequence. masterorganicchemistry.comhighfine.com This strategy is crucial for building complex piperazine derivatives, allowing for the stepwise introduction of various substituents at specific positions. nih.gov

Introduction and Removal of the tert-Butoxycarbonyl (Boc) Groupjk-sci.com

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability under a wide range of conditions, excluding strong acids. highfine.comjk-sci.com

Introduction: The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.comwikipedia.org For piperazine derivatives, the reaction can be carried out in various solvents, including dichloromethane (B109758) (DCM), acetonitrile (B52724), or aqueous mixtures. wikipedia.orgfishersci.co.uk The choice of base can range from organic amines like triethylamine (B128534) (TEA) to inorganic bases such as sodium bicarbonate. jk-sci.comwikipedia.org In some cases, for amines with lower reactivity, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is added to accelerate the reaction. wikipedia.org

ReagentBaseSolventTemperatureTypical YieldReference
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Dichloromethane (DCM)0 °C to Room Temp.High jk-sci.com
Di-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonate (NaHCO₃)Water/DioxaneRoom Temp.High highfine.comwikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)AcetonitrileRoom Temp.High wikipedia.org

Removal: The Boc group is reliably cleaved under acidic conditions. highfine.com The most common reagent for this deprotection is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (DCM). masterorganicchemistry.comwikipedia.org Alternatively, solutions of hydrogen chloride (HCl) in solvents such as methanol (B129727) or dioxane are also highly effective. wikipedia.orgresearchgate.net The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide. masterorganicchemistry.comjk-sci.com Due to the mildness of these conditions relative to Cbz group removal, Boc deprotection can be achieved with high selectivity. highfine.com

ReagentSolventTemperatureNotesReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.Most common method. masterorganicchemistry.comwikipedia.org masterorganicchemistry.comjk-sci.comwikipedia.org
Hydrogen Chloride (HCl)Dioxane / MethanolRoom Temp.Provides superior selectivity in some cases. researchgate.net wikipedia.orgresearchgate.net
p-Toluenesulfonic AcidDichloromethane (DCM)Room Temp.Alternative strong acid catalyst. jk-sci.com

Introduction and Removal of the Carbobenzyloxy (Cbz) Grouptotal-synthesis.com

The carbobenzyloxy (Cbz or Z) group is another widely used protecting group for amines, valued for its stability and its unique removal conditions which are orthogonal to the Boc group. masterorganicchemistry.comtotal-synthesis.com

Introduction: The Cbz group is most commonly installed using benzyl chloroformate (Cbz-Cl) under basic conditions. highfine.comtotal-synthesis.com The reaction is often performed in a two-phase system (Schotten-Baumann conditions) with an aqueous solution of a base like sodium carbonate, or in an organic solvent with a tertiary amine base like triethylamine or pyridine (B92270). highfine.comchemicalbook.com The choice of conditions depends on the substrate's solubility and other present functional groups.

ReagentBaseSolventTemperatureTypical YieldReference
Benzyl Chloroformate (Cbz-Cl)Sodium Carbonate (Na₂CO₃)THF/WaterRoom Temp.High chemicalbook.com
Benzyl Chloroformate (Cbz-Cl)Triethylamine (TEA)Dichloromethane (DCM)0 °C to Room Temp.High chemicalbook.com
Benzyl Chloroformate (Cbz-Cl)Sodium Hydroxide (NaOH)Toluene (B28343)/Water0 °C to Room Temp.High chemicalbook.com

Removal: The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). highfine.comtotal-synthesis.com The reaction is clean, proceeding at neutral pH and room temperature, with toluene and carbon dioxide as the only byproducts. total-synthesis.com This method is exceptionally mild and preserves most other functional groups, including esters, amides, and Boc groups, which are stable to these conditions. masterorganicchemistry.comhighfine.com Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) in a process called transfer hydrogenation, can also be used. highfine.com

CatalystHydrogen SourceSolventNotesReference
10% Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol (MeOH) / Ethanol (B145695) (EtOH)Standard, highly effective method. masterorganicchemistry.comtotal-synthesis.com masterorganicchemistry.comtotal-synthesis.com
10% Palladium on Carbon (Pd/C)Ammonium Formate (HCOONH₄)Methanol (MeOH)Transfer hydrogenation, avoids H₂ gas. highfine.com
Palladium Hydroxide on Carbon (Pd(OH)₂/C)Hydrogen Gas (H₂)Methanol (MeOH)"Pearlman's catalyst", sometimes more effective. highfine.com

Sequential Deprotection Strategiesnih.gov

The true power of the Boc/Cbz orthogonal pair is realized in multi-step syntheses where the piperazine nitrogens must be functionalized in a specific order. lookchem.comnih.gov For a precursor like 1-Boc-4-Cbz-piperazine-2-carboxylic acid, a synthetic intermediate for related structures, the synthetic route dictates which nitrogen is deprotected first. lookchem.comnih.gov

Boc Removal First: To functionalize the N-1 position, the Boc group can be selectively removed with an acid like TFA. masterorganicchemistry.com The Cbz group at the N-4 position remains intact under these conditions. masterorganicchemistry.com After the desired reaction at N-1, the Cbz group can be removed in a subsequent step via hydrogenolysis to allow for further modification at N-4.

Cbz Removal First: Conversely, to react at the N-4 position, the Cbz group is removed by catalytic hydrogenation. total-synthesis.com The Boc group at N-1 is completely stable to these reductive conditions. highfine.com Following functionalization of the N-4 nitrogen, the Boc group can be cleaved with acid to complete the synthesis.

This sequential approach provides a logical and high-yielding pathway to complex, unsymmetrically substituted piperazines, which is essential for creating diverse chemical libraries for drug discovery. researchgate.netnih.gov

Green Chemistry Approaches and Sustainable Synthesis Methods

While specific green chemistry protocols for this compound are not extensively documented, the principles of sustainable synthesis are increasingly being applied to the production of piperazine derivatives. bioline.org.br These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One key area of focus is the use of more environmentally benign solvents. Research has shown that the protection of amines, including Cbz protection, can be effectively carried out in water, eliminating the need for volatile organic solvents. ijacskros.com Similarly, catalyst-free N-tert-butyloxycarbonylation of amines has been achieved in water. jk-sci.com

Alternative energy sources are also being explored to reduce reaction times and energy consumption. Microwave-assisted synthesis and ultrasonication have been successfully used in multicomponent reactions to create piperazine analogs, often leading to higher yields in significantly less time compared to conventional heating. researchgate.net For instance, the Petasis reaction to form substituted piperazines, which conventionally requires prolonged reflux, can be completed with high yields using microwave irradiation. researchgate.net

Furthermore, developing "telescoped" or one-pot reaction sequences, where multiple synthetic steps are performed in the same reactor without intermediate workups and purifications, aligns with green chemistry principles by reducing solvent use and waste generation. bioline.org.br The development of catalytic, rather than stoichiometric, processes and the use of recyclable catalysts are also central to making the synthesis of complex molecules like functionalized piperazines more sustainable. bioline.org.brresearchgate.net The use of ethanol as a green solvent has also proven effective in the synthesis of some piperazine derivatives. mdpi.com

Chemical Reactivity and Synthetic Transformations of 1 Boc 4 Cbz Piperazin 2 Ol

Selective Functionalization at Piperazine (B1678402) Nitrogen Atoms (N-1 and N-4)

The differential reactivity of the Boc and Cbz protecting groups is fundamental to the selective functionalization of the N-1 and N-4 nitrogen atoms. The Boc group is labile under acidic conditions, while the Cbz group is typically removed via hydrogenolysis. This orthogonality enables sequential reactions at each nitrogen, providing a powerful tool for the synthesis of complex, unsymmetrically substituted piperazine derivatives.

N-alkylation is a primary method for introducing substituents onto the piperazine core. After selective deprotection of either the N-1 or N-4 position, the resulting secondary amine can undergo various alkylation reactions.

Reductive Amination: This two-step, one-pot reaction is a widely used method for forming C-N bonds. iau.ir It involves the reaction of the deprotected piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated product. iau.irnih.gov This method is valued for its broad substrate scope and operational simplicity. iau.irnih.gov For instance, reductive amination has been successfully employed in the synthesis of N-alkyl piperazine side chains for CXCR4 antagonists. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The secondary amine of a deprotected piperazine derivative can act as a nucleophile, displacing a leaving group (typically a halide) on an electron-deficient aromatic or heteroaromatic ring. This reaction is a cornerstone for the synthesis of N-arylpiperazines, a common motif in pharmacologically active compounds. nih.gov

Table 1: Examples of N-Alkylation Reactions

Alkylating AgentReaction TypeProduct Type
Aldehydes/KetonesReductive AminationN-Alkylpiperazine
Electron-deficient Aryl HalidesSNArN-Arylpiperazine
Alkyl HalidesNucleophilic SubstitutionN-Alkylpiperazine

The nucleophilic secondary amine, generated after selective deprotection, readily reacts with various acylating agents to form amides. This transformation is crucial for introducing a wide array of functional groups and building more complex molecular architectures. Common acylating agents include acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). nih.gov A facile, one-pot synthesis of amides from N-Boc and N-Cbz-protected amines has been developed, proceeding through in situ generated isocyanate intermediates that react with Grignard reagents. nih.gov This method offers an efficient route to a variety of amides under mild conditions. nih.gov

The Buchwald-Hartwig amination has become a premier method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-arylpiperazines. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. wikipedia.orglibretexts.org It offers significant advantages over traditional methods, including milder reaction conditions and broader functional group tolerance. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields. nih.gov Ligand systems based on sterically hindered biarylphosphines, such as RuPhos, have proven effective for the arylation of Boc-protected piperazine with a range of aryl chlorides. nih.gov This reaction is a key strategy for synthesizing N1/N4 substituted piperazine-containing drugs. researchgate.net

Table 2: Key Components of Buchwald-Hartwig Amination for N-Arylation

ComponentFunctionExamples
Palladium PrecursorCatalystPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes and activates catalystRuPhos, SPhos, BINAP, DPPF
BaseActivates the amine, neutralizes HXNaOt-Bu, K₃PO₄, Cs₂CO₃
Aryl ElectrophileAryl sourceAryl chlorides, bromides, iodides, triflates

Upon selective deprotection, the secondary amine of the piperazine can be converted into urea, thiourea, or guanidine (B92328) derivatives. These functional groups are prevalent in biologically active compounds. beilstein-journals.orgnih.gov

Ureas are typically synthesized by reacting the amine with an isocyanate or by using a phosgene (B1210022) equivalent followed by another amine. beilstein-journals.orgmdpi.com

Thioureas are similarly prepared from the reaction of the amine with an isothiocyanate. nih.gov

Guanidines can be formed by reacting the amine with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine.

These reactions expand the structural diversity accessible from the 1-Boc-4-Cbz-piperazin-2-ol scaffold.

Transformations Involving the C-2 Hydroxyl Group

The secondary hydroxyl group at the C-2 position offers another site for synthetic modification, allowing for the introduction of various functionalities through alkylation or acylation.

The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which can then act as a nucleophile in reactions with alkylating or acylating agents.

O-Alkylation: Reaction with alkyl halides or other electrophiles in the presence of a base (e.g., sodium hydride) yields ether derivatives. This allows for the introduction of simple alkyl chains or more complex side chains.

O-Acylation: Treatment with acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270), leads to the formation of ester derivatives. This is a common strategy to modify the steric and electronic properties of the molecule or to install a temporary protecting group.

These transformations at the C-2 hydroxyl group further enhance the synthetic potential of this compound, enabling the creation of a wide range of structurally diverse piperazine derivatives for various applications in medicinal chemistry and materials science.

Conversion to Leaving Groups (e.g., Mesylate, Tosylate, Triflate)

To facilitate nucleophilic substitution at the C-2 position, the hydroxyl group, which is inherently a poor leaving group, must first be converted into a more reactive functionality. masterorganicchemistry.com This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a mesylate (methanesulfonate), tosylate (p-toluenesulfonate), or triflate (trifluoromethanesulfonate). These sulfonate anions are excellent leaving groups due to their stability, which is a result of the negative charge being delocalized over the sulfonyl group's oxygen atoms.

The conversion is typically performed by reacting the alcohol with the corresponding sulfonyl chloride (e.g., mesyl chloride, MsCl; or tosyl chloride, TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. masterorganicchemistry.comquizlet.com This reaction proceeds without altering the stereochemistry at the C-2 carbon. masterorganicchemistry.com The resulting activated intermediate, such as 1-Boc-4-Cbz-2-(tosyloxy)piperazine, is now primed for reaction with a wide range of nucleophiles in an Sₙ2 reaction, which would proceed with inversion of stereochemistry. In some cases involving piperazinyl ethanols, the intermediate O-tosylate can spontaneously convert to a chloride, highlighting the influence of the heterocyclic core on reactivity. nih.gov

ReagentResulting Leaving GroupAbbreviationRelative Leaving Ability
Methanesulfonyl chloride (MsCl)MesylateOMsGood
p-Toluenesulfonyl chloride (TsCl)TosylateOTsGood
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)TriflateOTfExcellent

Mitsunobu Reactions for Configuration Inversion or Substituent Introduction

The Mitsunobu reaction is a powerful and widely used method in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups. organic-chemistry.orgnih.gov A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it exceptionally useful for controlling stereochemical outcomes. organic-chemistry.orgnih.gov

In the context of this compound, the Mitsunobu reaction provides a direct pathway to introduce a nucleophile at the C-2 position with concomitant inversion of its configuration. The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is activated in situ by the reagents, forming an oxyphosphonium salt which is then displaced by a suitable acidic nucleophile (typically with a pKa < 13) in an Sₙ2-type fashion. organic-chemistry.org

This reaction allows for the introduction of a diverse array of functionalities, including:

Esters: from carboxylic acids.

Ethers: from phenols.

Azides: from hydrazoic acid (HN₃), which can be subsequently reduced to amines.

Phthalimides: from phthalimide, providing a route to primary amines via the Gabriel synthesis. organic-chemistry.org

The stereospecific nature of the Mitsunobu reaction makes it an invaluable tool for accessing diastereomers of piperazine-containing compounds that might be difficult to obtain through other synthetic routes. nih.gov

Stereoselective Reactions at the C-2 Position

Control over the stereochemistry at the C-2 position is critical for the synthesis of chiral molecules derived from this compound. The Mitsunobu reaction, as discussed previously, is a premier example of a stereoselective transformation, as it reliably inverts the existing stereocenter. nih.gov

Beyond substitution with inversion, stereoselectivity can be achieved through other reaction types. For instance, if the alcohol is first oxidized to the corresponding ketone (1-Boc-4-Cbz-piperazin-2-one), a subsequent reduction can be performed stereoselectively to regenerate the alcohol. The facial selectivity of the nucleophilic attack by a hydride reagent on the carbonyl can be influenced by the steric bulk of the N-Boc and N-Cbz groups. Bulky reducing agents, such as L-Selectride®, may exhibit high diastereoselectivity, preferentially attacking from the less hindered face of the piperazinone ring to yield one diastereomer of the alcohol in excess.

Furthermore, after converting the alcohol to a good leaving group (e.g., tosylate), Sₙ2 reactions with various nucleophiles will proceed stereoselectively with inversion of configuration. The rigid, chair-like conformation of the piperazine ring, influenced by the bulky protecting groups, can help ensure a well-defined trajectory for the incoming nucleophile, leading to high stereochemical fidelity in the product.

Ring Expansions and Contractions Involving the Piperazine Core

While reactions involving the functional groups attached to the piperazine ring are common, transformations that alter the ring structure itself, such as ring expansions and contractions, are less frequently documented for this specific substrate. However, principles from related saturated heterocyclic systems suggest potential pathways.

Ring Contraction: Photochemically mediated ring contractions have been reported for N-substituted piperidines, converting them into substituted pyrrolidines. nih.gov Such a strategy, if applied to a derivative of this compound, could potentially lead to substituted pyrazolidine (B1218672) or imidazolidine (B613845) structures, although this remains a speculative pathway for this system. Other methods for ring contraction often involve specific substitution patterns and can require strongly oxidizing conditions, which may not be compatible with the protecting groups. nih.gov

Ring Expansion: Ring expansion reactions of piperazines are also known, for instance, in the synthesis of 1,5-diazabicyclo[3.2.2]nonanes from piperazines. google.com These transformations typically involve the incorporation of additional atoms into the ring structure through multi-step sequences. A plausible, albeit hypothetical, route could involve the conversion of the C-2 alcohol to a leaving group, followed by intramolecular substitution with a tethered nucleophile attached to one of the nitrogen atoms, potentially leading to a bridged bicyclic system after rearrangement.

These types of core scaffold modifications are challenging and not extensively explored for densely functionalized piperazines like this compound. Such transformations would likely require significant synthetic development.

Multi-Component Reactions Integrating this compound as a Component

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. nih.gov While there are no specific MCRs documented that use this compound directly, its structure contains functional groups that could, upon modification, participate in well-known MCRs.

A key requirement for many MCRs is the presence of a primary or secondary amine. nih.gov The piperazine nitrogens in the starting material are protected. However, selective deprotection of either the Boc or Cbz group would unmask a secondary amine, making the resulting molecule a suitable component for reactions such as the Ugi four-component reaction (U-4CR) or the Mannich reaction . nih.govjgtps.com

For example, selective removal of the Boc group would yield 1-Cbz-piperazin-2-ol. This secondary amine could then react with an aldehyde (or ketone), an isocyanide, and a carboxylic acid in a Ugi reaction. This would result in the formation of a complex α-acylamino carboxamide derivative, incorporating four different points of diversity in a single operation. The resident hydroxyl group at C-2 would be carried through the reaction, offering a site for further post-MCR modification.

Similarly, the deprotected piperazine could participate in a Mannich reaction with an aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound. jgtps.com The versatility of MCRs provides a strategic avenue to rapidly generate libraries of complex piperazine-containing molecules from derivatives of this compound.

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Chiral Scaffold for the Construction of Diverse Heterocyclic Systems

The inherent chirality and multiple functionalization points of 1-Boc-4-Cbz-piperazin-2-ol position it as an ideal starting material for the stereoselective synthesis of more complex heterocyclic structures. The piperazine (B1678402) core is a common motif in pharmacologically active compounds, and the ability to build upon this core in a controlled manner is of significant interest. researchgate.netnih.gov

The structure of this compound provides several strategic pathways for the annulation of additional rings onto the piperazine framework. A common strategy involves the transformation of the C2-hydroxyl group and subsequent cyclization involving one of the nitrogen atoms.

For instance, the hydroxyl group can be oxidized to a ketone. This ketone can then serve as an electrophile in intramolecular condensation reactions. Following selective deprotection of either the N1 (Boc) or N4 (Cbz) position, the liberated secondary amine can undergo an intramolecular aldol (B89426) or Mannich-type reaction with a suitably introduced sidechain at the C3 position, leading to the formation of a bicyclic, piperazine-fused system.

Another approach is to convert the C2-hydroxyl into a good leaving group (e.g., a tosylate or mesylate). Subsequent selective deprotection of one nitrogen and introduction of a nucleophilic side chain on the other nitrogen would enable an intramolecular nucleophilic substitution to form a new ring. These strategies are foundational in creating novel, rigid scaffolds that can be used to explore chemical space in drug discovery programs.

Table 1: Potential Strategies for Piperazine-Fused Ring Synthesis

Starting Scaffold Key Transformation Intermediate Cyclization Reaction Fused System Type
This compound Oxidation of C2-OH Piperazin-2-one (B30754) derivative Intramolecular Condensation Diazabicyclic Ketone
This compound Activation of C2-OH (e.g., to OTs) C2-tosylated piperazine Intramolecular SN2 Bridged or Fused Piperazine
This compound Selective N-deprotection & functionalization N-functionalized piperazine Ring-closing Metathesis (RCM) Unsaturated Diazabicycle

The construction of spirocyclic and bridged piperazine systems introduces significant conformational rigidity, which can be highly advantageous for optimizing a molecule's binding affinity to a biological target. nih.govresearchgate.netnih.gov The this compound scaffold is well-suited for such constructions.

For spirocycle synthesis, the C2-hydroxyl could be oxidized to a ketone, which, along with the adjacent C3 methylene (B1212753) group, can participate in cyclization reactions. For example, after deprotection of N4, the secondary amine could be reacted with a bis-electrophile like 1,3-dibromopropane (B121459) to form a new ring, followed by an intramolecular reaction involving the C3 position to create a spiro-center at C2.

The synthesis of bridged piperazines often involves forming a new carbon or heteroatom bridge across the N1 and N4 or C2 and C6 positions of the piperazine ring. nih.govresearchgate.net Starting from this compound, one could envision a strategy where both nitrogens are deprotected and then linked with a dielectrophilic tether. More complex strategies could involve functionalizing the C2-hydroxyl and the C5 or C6 positions to create a bridge across the ring, resulting in a rigid 3,8-diazabicyclo[3.2.1]octane or similar framework. researchgate.net

Utility in Combinatorial Chemistry and Library Synthesis

The orthogonal protection of the two nitrogen atoms in this compound is the key feature that enables its use in combinatorial chemistry for the generation of large compound libraries. This allows for the sequential introduction of diversity elements at three distinct points on the scaffold: N1, N4, and C2.

A typical library synthesis strategy would involve anchoring the scaffold to a solid support or using a solution-phase tagging method. The synthesis could proceed as follows:

First Point of Diversity (N1): Selective removal of the Boc group (typically with an acid like trifluoroacetic acid, TFA) exposes the N1 amine. This amine can then be acylated, alkylated, or used in reductive amination with a library of aldehydes, carboxylic acids, or alkyl halides.

Second Point of Diversity (N4): Subsequent removal of the Cbz group (typically via hydrogenolysis) exposes the N4 amine. This position can then be reacted with a second library of building blocks, different from the first, to introduce further diversity.

Third Point of Diversity (C2): The C2-hydroxyl group can be etherified, esterified, or used in Mitsunobu reactions with a third set of diverse alcohols or nucleophiles.

This three-dimensional diversification approach allows for the rapid generation of thousands of unique, stereochemically defined compounds from a single chiral precursor.

The this compound scaffold is amenable to both solid-phase and solution-phase parallel synthesis techniques.

Solid-Phase Synthesis: The scaffold can be attached to a resin, for example, through the C2-hydroxyl group via a suitable linker. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. After the diversification steps at N1 and N4 are complete, the final compounds are cleaved from the resin.

Solution-Phase Parallel Synthesis: In this approach, all reactions are carried out in solution, often in multi-well plates. Purification between steps can be achieved using techniques like liquid-liquid extraction, solid-phase extraction (SPE), or crystallization. The orthogonality of the Boc and Cbz groups is crucial here, as it allows for clean, selective reactions without the need for complex chromatographic purification at each step.

Table 2: Comparison of Parallel Synthesis Methodologies

Feature Solid-Phase Synthesis Solution-Phase Synthesis
Principle Compound attached to an insoluble polymer support Reactions occur in a homogeneous liquid phase
Purification Simple filtration and washing of the support Extraction, precipitation, or chromatography
Reagent Use Can use large excess to drive reactions Stoichiometry is more critical
Reaction Monitoring Difficult to monitor in real-time Can be monitored by TLC, LC-MS, etc.
Scalability Typically for small-scale library generation More easily scaled up for larger quantities

Precursor in Target-Oriented Synthesis of Complex Natural Products and Synthetic Analogs

Chiral building blocks are essential for the efficient and stereocontrolled synthesis of complex natural products. organic-chemistry.org A scaffold like this compound, containing a pre-defined stereocenter and multiple, orthogonally protected functional groups, can significantly reduce the number of steps in a total synthesis.

The synthetic strategy would involve incorporating the piperazine moiety as a central structural element of the target molecule. The C2-hydroxyl group can serve as a handle to install adjacent stereocenters with high diastereoselectivity, for example, through directed hydrogenation or epoxidation of an adjacent double bond.

Hypothetical Synthetic Strategy:

Consider a hypothetical natural product containing a C2-hydroxylated piperazine core linked to an aromatic system at N4 and a complex side chain at N1. The synthesis could begin with this compound.

Cbz Deprotection and Arylation: The Cbz group at N4 could be removed by hydrogenolysis, and the resulting secondary amine could be coupled with a complex aryl halide via a Buchwald-Hartwig or Ullmann coupling reaction.

Boc Deprotection and Side Chain Attachment: The Boc group at N1 could then be removed with acid, and the N1 amine could be acylated or alkylated to attach the required side chain.

C2-Hydroxyl Manipulation: The C2-hydroxyl group could be protected during the previous steps and then deprotected and used for a final glycosylation or esterification, completing the synthesis of the natural product analog.

This strategic use of a pre-functionalized, chiral building block allows chemists to focus on the key bond-forming events required to complete the target molecule, rather than spending numerous steps constructing the chiral core itself.

Development of Advanced Medicinal Chemistry Intermediates (focus on synthetic routes and methodologies)

The orthogonally protected chiral piperazine derivative, this compound, represents a highly valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. Its unique structural features, including a stereocenter, a modifiable hydroxyl group, and two differentially protected nitrogen atoms, allow for precise and sequential introduction of various substituents. This enables the construction of diverse molecular scaffolds with tailored pharmacological profiles. The strategic placement of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups facilitates selective deprotection and subsequent functionalization, making this compound an ideal starting point for the development of advanced medicinal chemistry intermediates.

Synthetic Routes to this compound

The synthesis of this compound is not explicitly detailed in a single published procedure. However, a plausible and efficient synthetic pathway can be constructed based on established methodologies for the preparation of chiral piperazines and the selective manipulation of protecting groups. The proposed route commences with the asymmetric synthesis of a chiral piperazin-2-one, followed by selective reduction of the lactam and subsequent orthogonal protection of the nitrogen atoms.

Step 1: Asymmetric Synthesis of Chiral Piperazin-2-one

A key starting material for the synthesis is a chiral piperazin-2-one. A robust method for obtaining such compounds is through the palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol. portico.orgresearchgate.net This reaction establishes the crucial stereocenter at the C2 position of the piperazine ring with high enantioselectivity.

Table 1: Proposed Synthesis of Chiral Piperazin-2-one

StepReactionKey Reagents and ConditionsProduct
1Asymmetric HydrogenationPyrazin-2-ol derivative, Pd(OCOCF3)2/(R)-TolBINAP, TsOH·H2O, H2 (1000 psi), dichloromethane (B109758)/benzene (1:1), 80 °CChiral Piperazin-2-one

Step 2: Selective Reduction of the Lactam to an Amino Alcohol

The selective reduction of the amide carbonyl in the chiral piperazin-2-one to a hydroxyl group, without affecting the rest of the molecule, is a critical and challenging step. Standard reducing agents for amides, such as lithium aluminum hydride, typically lead to the corresponding diamine. However, the use of samarium(II) iodide (SmI2) in the presence of an amine and water has been shown to chemoselectively reduce amides to alcohols. acs.org This method proceeds via C-N bond cleavage of the carbinolamine intermediate and is known for its excellent functional group tolerance under mild conditions.

Table 2: Proposed Selective Reduction of Chiral Piperazin-2-one

StepReactionKey Reagents and ConditionsProduct
2Selective Lactam ReductionChiral Piperazin-2-one, SmI2/amine/H2OChiral Piperazin-2-ol

Step 3: Orthogonal Protection of Piperazine Nitrogens

With the chiral piperazin-2-ol in hand, the next stage involves the differential protection of the two nitrogen atoms. The order of introduction of the Boc and Cbz groups can be varied to achieve the desired final product. A common strategy is to first introduce the less sterically demanding protecting group.

Methodology A: Cbz Protection followed by Boc Protection

N-Carbobenzyloxy (Cbz) Protection: The chiral piperazin-2-ol can be reacted with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine (B128534), to protect the more accessible nitrogen atom, yielding the mono-Cbz-protected intermediate.

N-tert-Butoxycarbonyl (Boc) Protection: The remaining secondary amine can then be protected using di-tert-butyl dicarbonate (B1257347) (Boc)2O under standard conditions to afford the final product, this compound.

Methodology B: Boc Protection followed by Cbz Protection

N-tert-Butoxycarbonyl (Boc) Protection: Initially, the chiral piperazin-2-ol is treated with (Boc)2O to yield the mono-Boc-protected piperazine.

N-Carbobenzyloxy (Cbz) Protection: The subsequent reaction with Cbz-Cl under basic conditions will protect the second nitrogen atom, leading to the desired orthogonally protected product.

Table 3: Proposed Orthogonal Protection of Chiral Piperazin-2-ol

StepReactionKey Reagents and ConditionsProduct
3aN-Cbz ProtectionChiral Piperazin-2-ol, Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO3)4-Cbz-piperazin-2-ol
3bN-Boc Protection4-Cbz-piperazin-2-ol, Di-tert-butyl dicarbonate ((Boc)2O)This compound

Application in the Development of Advanced Medicinal Chemistry Intermediates

The strategic utility of this compound lies in the sequential and selective removal of the Boc and Cbz protecting groups, which opens up avenues for diverse functionalization at both nitrogen atoms, as well as modifications at the hydroxyl group. This allows for the synthesis of a wide array of complex piperazine-based structures.

Selective N1-Deprotection and Functionalization: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting the Cbz group. The newly exposed secondary amine at the N1 position can then undergo a variety of chemical transformations, including:

Alkylation with various alkyl halides.

Acylation with acid chlorides or anhydrides.

Reductive amination with aldehydes or ketones.

Participation in transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. ed.ac.uk

Selective N4-Deprotection and Functionalization: Conversely, the Cbz group can be removed via hydrogenolysis (e.g., H2, Pd/C), leaving the Boc group intact. This allows for a similar range of functionalization reactions at the N4 position.

Modification of the Hydroxyl Group: The secondary alcohol at the C2 position can be:

Oxidized to a ketone (piperazin-2-one).

Converted to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic displacement.

Alkylated to form ethers.

Esterified with various carboxylic acids.

This multi-faceted reactivity allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of novel drug candidates by introducing a wide range of substituents at three distinct points of the piperazine scaffold. nih.govresearchgate.net The chiral nature of the building block is also crucial, as the stereochemistry of drug molecules often plays a critical role in their pharmacological activity. portico.orgnih.gov

Table 4: Potential Functionalization of this compound for Medicinal Chemistry Intermediates

Functionalization SiteDeprotection/ActivationSubsequent Reaction ExamplesPotential Therapeutic Scaffolds
N1-PositionSelective Boc removal (acidic conditions)Alkylation, Acylation, Reductive Amination, Buchwald-Hartwig CouplingKinase inhibitors, GPCR modulators, Antiviral agents
N4-PositionSelective Cbz removal (hydrogenolysis)Alkylation, Acylation, Reductive AminationAntipsychotics, Antidepressants, Anti-inflammatory agents
C2-HydroxylOxidation, Mesylation/Tosylation, Etherification, EsterificationNucleophilic substitution, Ether/Ester formationConstrained peptide mimetics, Pro-drugs

Analytical and Spectroscopic Characterization of 1 Boc 4 Cbz Piperazin 2 Ol and Its Derivatives

Spectroscopic Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of 1-Boc-4-Cbz-piperazin-2-ol. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the Boc and Cbz protecting groups, as well as the piperazine (B1678402) ring and the hydroxyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Boc Group: A sharp singlet is anticipated around 1.4 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

Cbz Group: The benzylic protons of the Cbz group are expected to appear as a singlet at approximately 5.1-5.2 ppm. The aromatic protons of the phenyl ring will typically resonate as a multiplet in the range of 7.2-7.4 ppm.

Piperazine Ring: The protons on the piperazine ring will show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the C2 position, bearing the hydroxyl group, is expected to be a multiplet in the downfield region of the aliphatic signals. The remaining piperazine protons will appear as a series of multiplets.

Hydroxyl Group: The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration. It is readily identifiable by its exchange with D₂O.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
tert-butyl (Boc)~1.4s
Piperazine Ring-H2.8 - 4.2m
CH-OH4.5 - 5.0m
CH₂ (Cbz)~5.1 - 5.2s
Aromatic-H (Cbz)~7.2 - 7.4m
OHVariablebr s

s = singlet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the two different carbamate (B1207046) protecting groups and the asymmetric nature of the piperazine ring results in a distinct signal for each carbon atom.

Boc Group: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons will appear at approximately 28 ppm.

Cbz Group: The benzylic carbon will resonate around 67 ppm, while the aromatic carbons will show signals in the 127-136 ppm region.

Carbonyl Carbons: The carbonyl carbons of the Boc and Cbz groups are expected to appear in the downfield region, typically between 154 and 156 ppm.

Piperazine Ring: The carbon bearing the hydroxyl group (C2) will be shifted downfield compared to the other aliphatic carbons of the ring.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C(CH₃)₃ (Boc)~28
C(CH₃)₃ (Boc)~80
Piperazine Ring-C40 - 70
CH-OH75 - 85
CH₂ (Cbz)~67
Aromatic-CH (Cbz)127 - 129
Aromatic-C (Cbz)~136
C=O (Boc)~154
C=O (Cbz)~155

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the assignments made from 1D NMR spectra. COSY experiments establish the connectivity between coupled protons, helping to trace the proton network within the piperazine ring. HSQC spectra correlate each proton with its directly attached carbon, providing definitive C-H assignments.

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information.

Common fragmentation pathways for this molecule under electrospray ionization (ESI) or other soft ionization techniques would likely involve the loss of the protecting groups.

Loss of the Boc group: A prominent fragment would correspond to the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).

Loss of the Cbz group: Fragmentation of the Cbz group could lead to the loss of the benzyl (B1604629) group (91 Da) or the entire Cbz group (135 Da).

Cleavage of the piperazine ring itself is also possible, leading to smaller fragment ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/zIdentity
[M+H]⁺Molecular Ion
[M-56]⁺Loss of C₄H₈ from Boc group
[M-100]⁺Loss of Boc group
[M-91]⁺Loss of benzyl group from Cbz
[M-135]⁺Loss of Cbz group

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbamate, and aromatic functionalities.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

C=O Stretch: Strong absorption bands corresponding to the carbonyl groups of the Boc and Cbz protecting groups are expected in the region of 1680-1720 cm⁻¹. The exact position can help distinguish between the two carbamate groups.

C-O Stretch: The C-O stretching vibrations of the carbamate and alcohol functionalities will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C Stretch: Aromatic ring C=C stretching vibrations will show absorptions in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3200-3600Broad, Medium
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-3000Medium
C=O (carbamate)1680-1720Strong
C=C (aromatic)1450-1600Medium
C-O (carbamate/alcohol)1000-1300Strong

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be most suitable, typically employing a C18 column.

A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the Cbz group absorbs, typically around 254 nm. The purity is determined by integrating the peak area of the main component relative to the total peak area.

Interactive Data Table: Typical HPLC Parameters for Analysis of this compound

ParameterTypical Value/Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the relatively high molecular weight and the presence of a polar hydroxyl group, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. Silylation of the hydroxyl group, for example, with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), would be a common approach.

The derivatized compound can then be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). The temperature program would start at a lower temperature and ramp up to a higher temperature to ensure the elution of the compound. Mass spectrometry is often coupled with GC (GC-MS) for definitive peak identification based on the mass spectrum of the eluting compound.

Interactive Data Table: Typical GC Conditions for Derivatized this compound

ParameterTypical Value/Condition
ColumnDB-5 (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (10 min)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection ModeSplit

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, indispensable tool for the qualitative monitoring of reactions involving this compound. It is widely used to track the consumption of starting materials and the formation of products, as well as to identify the optimal solvent systems for purification by column chromatography.

The choice of stationary phase is typically silica (B1680970) gel 60 F254 pre-coated on aluminum plates. jgtps.com The mobility of the compound, quantified by the retention factor (Rf), is highly dependent on the polarity of the mobile phase. For N-protected piperazine derivatives, which possess both polar (carbamate, hydroxyl) and nonpolar (Boc, Cbz) groups, a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or ethanol) is commonly employed. jgtps.comresearchgate.net Visualization of the spots on the TLC plate is achieved under UV light (254 nm) due to the aromatic Cbz group, and/or by staining with a chemical agent such as potassium permanganate (B83412) or ninhydrin (B49086) if deprotection of the amine has occurred.

Table 1: Representative TLC Conditions for Monitoring Reactions of Protected Piperazine Derivatives
Mobile Phase (v/v)Typical Rf RangeApplication Notes
Hexane / Ethyl Acetate (1:1)0.4 - 0.6Suitable for monitoring the formation of the fully protected piperazine from its precursors.
Ethyl Acetate / Methanol (9:1)0.3 - 0.5Effective for resolving the more polar alcohol product from less polar starting materials. jgtps.com
Dichloromethane (B109758) / Methanol (95:5)0.5 - 0.7A versatile system for a wide range of protected piperazine and piperidine (B6355638) derivatives. nih.gov

Methods for Stereochemical Analysis and Enantiomeric Purity Determination

Determining the absolute configuration and enantiomeric purity is paramount for chiral molecules like this compound. A combination of chromatographic and spectroscopic methods is employed to achieve a complete stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. nih.gov The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. nih.gov

For piperazine derivatives and other cyclic amines, polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA), are highly effective. mdpi.com The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of alkanes (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). mdpi.com The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, set to a wavelength where the Cbz chromophore absorbs strongly (around 254 nm).

Table 2: Exemplary Chiral HPLC Conditions for the Separation of Chiral Heterocycles
ParameterCondition 1Condition 2
Chiral Stationary Phase (CSP)Chiralpak® AD-H (Amylose derivative)Chiralcel® OD-H (Cellulose derivative)
Mobile Phase (v/v)n-Hexane / Isopropanol (90:10)n-Hexane / Ethanol (B145695) (85:15)
Flow Rate1.0 mL/min0.8 mL/min
UV Detection Wavelength254 nm254 nm
Retention Time (tR1)~10.5 min (e.g., R-enantiomer)~12.8 min (e.g., S-enantiomer)
Retention Time (tR2)~13.2 min (e.g., S-enantiomer)~15.1 min (e.g., R-enantiomer)

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute stereochemistry of a chiral molecule. This technique involves diffracting X-rays off a well-ordered single crystal of the compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule, including its absolute configuration (R or S), can be determined. mdpi.com

To apply this method to this compound, a single crystal of sufficient quality must first be grown, often by slow evaporation of a solvent from a concentrated solution of the enantiomerically pure compound. The analysis provides not only the absolute configuration but also detailed information about bond lengths, bond angles, and the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) in the solid state. mdpi.com

Table 3: Representative Crystallographic Data for a Chiral Heterocyclic Compound
ParameterValue
Chemical FormulaC17H24N2O5
Crystal SystemMonoclinic
Space GroupP21mdpi.com
Cell Length a (Å)6.2351
Cell Length b (Å)26.0156
Cell Length c (Å)12.4864
Cell Angle β (°)93.243
Volume (Å3)2022.17

Optical rotation, measured using a polarimeter, is a fundamental property of chiral, non-racemic substances. It quantifies the extent to which a substance rotates the plane of plane-polarized light. The specific rotation ([α]) is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

For the enantiomers of this compound, the specific rotation values would be expected to be equal in magnitude but opposite in sign. For example, if the (R)-enantiomer rotates light in the positive (dextrorotatory, +) direction, the (S)-enantiomer will rotate it in the negative (levorotatory, -) direction by the same amount. This measurement provides a straightforward method to assess the enantiomeric purity of a sample; a pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture will show no optical rotation. chemrxiv.org

Table 4: Hypothetical Optical Rotation Data for Enantiomers of this compound
EnantiomerSpecific Rotation [α]D20Conditions
(R)-1-Boc-4-Cbz-piperazin-2-ol+25.5°c = 1.0, Methanol; λ = 589 nm (Na D-line)
(S)-1-Boc-4-Cbz-piperazin-2-ol-25.5°
Racemic Mixture0.0°c = 1.0, Methanol; λ = 589 nm (Na D-line)

Circular Dichroism (CD) spectroscopy is a powerful technique that provides information about the stereochemical features of chiral molecules. lu.se It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum is a plot of this difference in absorption versus wavelength. Chiral chromophores within the molecule give rise to positive or negative signals known as Cotton effects.

The enantiomers of this compound would produce CD spectra that are mirror images of each other. The benzyl carbamate (Cbz) group contains an aromatic chromophore that is sensitive to its chiral environment. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated to the absolute configuration of the adjacent stereocenter through empirical rules or by comparison with theoretical calculations. researchgate.net

Table 5: Representative Circular Dichroism Data for a Chiral Molecule with an Aromatic Chromophore
EnantiomerWavelength (λmax / λmin) [nm]Molar Ellipticity (Δε) [L·mol-1·cm-1]
(R)-Enantiomer265 nm+4.2 (Positive Cotton Effect)
230 nm-2.8 (Negative Cotton Effect)
(S)-Enantiomer265 nm-4.2 (Negative Cotton Effect)
230 nm+2.8 (Positive Cotton Effect)

Future Research Directions and Emerging Methodologies

Novel Synthetic Approaches for Enhanced Efficiency and Selectivity

The development of efficient and stereoselective routes to polysubstituted piperazines is a primary objective in medicinal chemistry. nih.gov While existing methods provide access to the 1-Boc-4-Cbz-piperazin-2-ol core, future efforts will focus on improving yield, scalability, and stereochemical control.

Promising avenues include the advancement of catalytic asymmetric hydrogenation. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has proven effective for generating chiral piperazin-2-ones, which are direct precursors to piperazin-2-ols. rsc.org Future work could adapt this methodology to substrates specifically designed to yield the this compound structure with high enantioselectivity, thereby avoiding lengthy chiral resolution steps.

Another area of intense research is the asymmetric lithiation-trapping of N-Boc protected piperazines. nih.gov This method allows for the direct functionalization of the piperazine (B1678402) ring. Applying this strategy could enable the introduction of the hydroxyl group at the C-2 position with high stereocontrol, starting from a pre-formed 1-Boc-4-Cbz-piperazine. Research will likely focus on optimizing the chiral ligand and reaction conditions to maximize the efficiency of this transformation for hydroxyl-containing electrophiles. nih.gov

Furthermore, methods starting from readily available chiral pool starting materials, such as amino acids, continue to be an attractive and economical approach for constructing complex chiral molecules like piperazines. nih.gov

Table 1: Comparison of Potential Synthetic Strategies
Synthetic ApproachPotential AdvantagesAreas for Future Research
Catalytic Asymmetric HydrogenationHigh enantioselectivity, atom economy.Substrate design for direct synthesis, catalyst optimization. rsc.org
Asymmetric Lithiation-TrappingDirect C-H functionalization of the piperazine ring. nih.govOptimization for hydroxyl introduction, minimizing ring-fragmentation. nih.gov
Chiral Pool SynthesisCost-effective, access to enantiopure starting materials. nih.govDeveloping more convergent and higher-yielding routes.
Visible-Light Photoredox CatalysisMild reaction conditions, novel reactivity pathways. organic-chemistry.orgApplication to decarboxylative annulation for piperazine core formation. organic-chemistry.org

Exploration of Unexpected Reactivity and Rearrangements

Understanding the inherent reactivity of the this compound scaffold is crucial for its effective use. The interplay between the two distinct N-protecting groups, the hydroxyl functionality, and the inherent strain of the ring can lead to unexpected chemical behavior. Mechanistic studies have revealed that lithiated N-Boc piperazines can undergo ring-fragmentation, a process that competes with the desired substitution. nih.gov Future research should investigate the stability of lithiated this compound and related intermediates, particularly how the C-2 hydroxyl group influences this fragmentation pathway.

Additionally, rearrangement reactions represent a powerful tool for accessing novel molecular architectures. While rearrangements of imidazolidines into piperazine rings have been observed under specific conditions, the potential for this compound to undergo skeletal reorganization has not been thoroughly explored. researchgate.net Investigations into its behavior under acidic, basic, or thermal stress could uncover novel and synthetically useful transformations, leading to new scaffolds with potential biological activity.

Development of this compound Derivatives for Chemical Biology Applications

The piperazine nucleus is a privileged scaffold found in numerous FDA-approved drugs. nih.gov The this compound molecule is an ideal starting point for creating libraries of compounds for chemical biology and drug discovery. The hydroxyl group at the C-2 position serves as a versatile handle for introducing a wide range of functional groups or for linking the piperazine core to other molecular fragments.

Future research will focus on leveraging this functional handle to develop derivatives for specific biological applications. For example, the hydroxyl group can be used to attach fluorescent probes or biotin (B1667282) tags to study the cellular uptake and localization of piperazine-based compounds. It can also serve as an attachment point for linking the scaffold to peptides or other biomolecules to create novel conjugates with targeted biological activity. The orthogonal Boc and Cbz protecting groups allow for selective deprotection and further functionalization at either nitrogen atom, enabling the synthesis of diverse and complex structures. nih.gov

Table 2: Potential Modifications and Applications
Modification SitePotential ModificationChemical Biology Application
C-2 Hydroxyl GroupEtherification, Esterification, Click-chemistry handle attachmentLinkage to probes, biomolecules, or solid supports for activity-based profiling.
N-1 (Boc) PositionDeprotection followed by acylation, alkylation, or sulfonylationGeneration of compound libraries for high-throughput screening. nih.gov
N-4 (Cbz) PositionDeprotection followed by arylation or reductive aminationIntroduction of pharmacophoric groups to modulate target binding and pharmacokinetic properties. nih.gov

Application of Computational Chemistry in Predicting Reactivity and Stereoselectivity

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. For a molecule like this compound, computational methods can provide profound insights into its conformational preferences, which are critical for its interaction with biological targets.

Future applications will involve using techniques like Density Functional Theory (DFT) to model transition states for reactions involving the piperazine ring. This can help predict the stereochemical outcome of reactions, such as the addition of nucleophiles to an oxidized precursor or the stereoselectivity of functionalizing the ring. nih.gov By modeling reaction mechanisms, computational studies can guide the design of more selective and efficient synthetic routes, reducing the need for empirical optimization. nih.gov Furthermore, computational tools can be used to predict the reactivity of different sites on the molecule, helping to anticipate potential side reactions or rearrangements.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from laboratory-scale to industrial production often requires significant optimization. Flow chemistry and automated synthesis platforms offer solutions to many of the challenges associated with batch processing, including improved heat transfer, safety, and reproducibility. researchgate.net

The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow systems. cam.ac.uk Potentially hazardous or unstable intermediates can be generated and consumed in situ, minimizing risk. The precise control over reaction parameters (temperature, pressure, residence time) offered by flow reactors can lead to higher yields and selectivities. Future research will likely focus on developing integrated, multi-step flow sequences for the preparation of piperazine-based compounds, potentially combining synthesis, work-up, and purification into a single, automated process. researchgate.net

Automated synthesis platforms, often used for peptide synthesis, can also be adapted to create libraries of this compound derivatives. biotage.com By systematically varying the substituents at the C-2, N-1, and N-4 positions, these platforms can rapidly generate a large number of compounds for biological screening, accelerating the drug discovery process.

Table 3: Comparison of Batch vs. Flow Synthesis
ParameterBatch SynthesisFlow Chemistry
ScalabilityOften requires re-optimization for larger scales.Easier to scale by running the system for longer periods. researchgate.net
SafetyLarge volumes of reagents can pose risks.Small reaction volumes enhance safety, especially for exothermic or hazardous reactions. cam.ac.uk
ReproducibilityCan be sensitive to mixing and heat transfer variations.Precise control over parameters leads to high reproducibility. researchgate.net
IntegrationMulti-step processes are performed sequentially.Allows for the integration of multiple reaction and purification steps. cam.ac.uk

Table of Compounds

Compound Name
This compound
1-Boc-4-Cbz-piperazine
Biotin

Q & A

Q. What are the recommended synthetic routes for 1-Boc-4-Cbz-piperazin-2-ol, and what reaction conditions optimize yield and purity?

The synthesis typically involves sequential protection of the piperazine ring. First, the Boc (tert-butoxycarbonyl) group is introduced at the N1 position under anhydrous conditions using di-tert-butyl dicarbonate in a solvent like dichloromethane or THF, often with a base such as triethylamine (TEA) . The Cbz (benzyloxycarbonyl) group is then introduced at N4 via reaction with benzyl chloroformate in the presence of a mild base (e.g., sodium bicarbonate) in a polar aprotic solvent like acetonitrile . Optimal yields (>70%) are achieved by maintaining temperatures between 0–25°C and rigorous exclusion of moisture. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the stereochemical configuration of the hydroxyl group in this compound be determined experimentally?

The stereochemistry of the hydroxyl group can be resolved using:

  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of spatial arrangement .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between the hydroxyl proton and adjacent carbons help infer configuration .
  • Chiral HPLC : Enantiomeric separation using chiral stationary phases (e.g., amylose-based columns) validates optical purity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the sequential introduction of Boc and Cbz protecting groups on piperazin-2-ol?

Competing reactions (e.g., over-alkylation or hydrolysis) are minimized by:

  • Orthogonal protection : Boc (acid-labile) and Cbz (hydrogenolysis-sensitive) ensure selective deprotection .
  • Order of introduction : Boc is added first due to its stability under basic conditions required for Cbz installation .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, allowing timely quenching of reactions .

Q. How does the hydroxyl group at position 2 influence the reactivity of this compound in subsequent derivatization reactions?

The hydroxyl group:

  • Participates in hydrogen bonding , affecting solubility and crystal packing .
  • Activates adjacent amines : Enhances nucleophilicity for acylation or alkylation reactions .
  • Risk of oxidation : Requires inert atmospheres or stabilizing agents (e.g., BHT) during storage .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?

Contradictions often arise from:

  • Purity variations : Recrystallize the compound and verify via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms .
  • Solvent residues : Use 13C^{13}\text{C}-NMR to detect trace solvents affecting melting points .

Q. What analytical methods are critical for characterizing intermediates in multi-step syntheses involving this compound?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy .
  • 2D NMR (COSY, HSQC) : Resolves complex proton environments in the piperazine ring .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches from Boc/Cbz) .

Applications in Drug Discovery

Q. What role does this compound serve as an intermediate in CNS-targeting drug synthesis?

The compound is a precursor for:

  • Antipsychotics : Piperazine scaffolds are common in dopamine receptor modulators (e.g., olanzapine analogs) .
  • Anticonvulsants : Functionalization at the hydroxyl group enables introduction of sulfonamide or triazole moieties .
  • Neuroprotective agents : The Boc/Cbz groups allow selective deprotection for coupling with amyloid-targeting fragments .

Methodological Tables

Q. Table 1. Synthetic Optimization for this compound

StepReagent/ConditionYield (%)Purity (HPLC)
Boc ProtectionBoc2_2O, TEA, DCM, 0°C8595%
Cbz ProtectionCbz-Cl, NaHCO3_3, MeCN, rt7290%
PurificationSilica gel, Hexane:EtOAc (3:1)6899%

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey Signals
1^1H-NMR (CDCl3_3)δ 1.45 (s, Boc), 5.10 (s, Cbz), 4.20 (m, -OH)
IR (cm1^{-1})1680 (C=O, Boc/Cbz), 3400 (-OH)
HRMS (m/z)[M+H]+^+ Calcd: 379.2134; Found: 379.2132

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